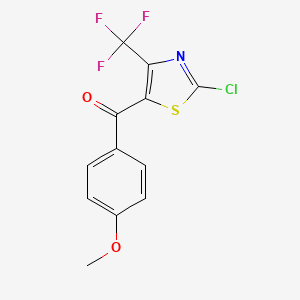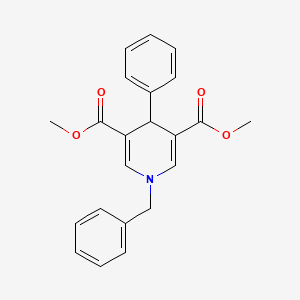
Dimethyl 1-benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 1-benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate is a compound belonging to the class of 1,4-dihydropyridines These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
The synthesis of Dimethyl 1-benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate can be achieved through the Hantzsch reaction. This reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol. The product is then purified through recrystallization or chromatography.
Industrial production methods for this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. These reactors allow for better control of reaction parameters and can be scaled up for large-scale production.
Analyse Des Réactions Chimiques
Dimethyl 1-benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of tetrahydropyridine derivatives. Sodium borohydride is a commonly used reducing agent.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups can be replaced by other functional groups. Common reagents include alkyl halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Dimethyl 1-benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Medicine: It may be investigated for its potential therapeutic effects, including antihypertensive and anti-inflammatory properties.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of Dimethyl 1-benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. As a calcium channel blocker, it inhibits the influx of calcium ions into cells, which can lead to various physiological effects such as vasodilation and reduced blood pressure. The molecular targets include L-type calcium channels, which are critical in the regulation of cardiovascular functions.
Comparaison Avec Des Composés Similaires
Dimethyl 1-benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate can be compared with other 1,4-dihydropyridine derivatives such as nifedipine, amlodipine, and felodipine. These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and pharmacokinetic properties. The unique benzyl and phenyl substitutions in this compound may confer distinct advantages in terms of selectivity and potency.
Similar Compounds
- Nifedipine
- Amlodipine
- Felodipine
- Nicardipine
- Nimodipine
These compounds are well-known for their use as calcium channel blockers in the treatment of hypertension and other cardiovascular diseases.
Propriétés
Formule moléculaire |
C22H21NO4 |
|---|---|
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
dimethyl 1-benzyl-4-phenyl-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C22H21NO4/c1-26-21(24)18-14-23(13-16-9-5-3-6-10-16)15-19(22(25)27-2)20(18)17-11-7-4-8-12-17/h3-12,14-15,20H,13H2,1-2H3 |
Clé InChI |
HNIXBTPEAHAZJX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CN(C=C(C1C2=CC=CC=C2)C(=O)OC)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[Benzyl(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol](/img/structure/B12454753.png)
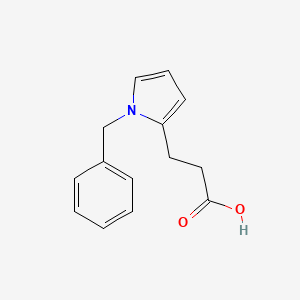
![2,4-dichloro-N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B12454762.png)
![4-[(E)-[(4-fluorophenyl)imino]methyl]benzene-1,3-diol](/img/structure/B12454763.png)

![9-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline 3-oxide](/img/structure/B12454785.png)
![4-methyl-2-phenyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B12454797.png)
![11-[4-(benzyloxy)phenyl]-3-(4-methylphenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12454798.png)
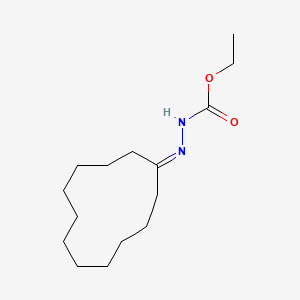
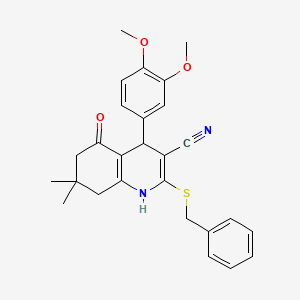
![4-bromo-2-[(E)-({4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}imino)methyl]phenol](/img/structure/B12454821.png)
![{[5-(2,5-Dibromophenyl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B12454825.png)
![N'-[(4-bromophenoxy)acetyl]-3-chloro-1-benzothiophene-2-carbohydrazide](/img/structure/B12454826.png)
